5-Cyclopropoxy-2,3-diisopropylpyridine
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Overview
Description
5-Cyclopropoxy-2,3-diisopropylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyclopropoxy and diisopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2,3-diisopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2,3-diisopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropoxy and diisopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
5-Cyclopropoxy-2,3-diisopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2,3-diisopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2,4-diisopropylpyridine: Similar in structure but with different substitution patterns.
Cyclopropylpyridine derivatives: Various derivatives with cyclopropyl groups attached to the pyridine ring.
Uniqueness
5-Cyclopropoxy-2,3-diisopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are desired .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2,3-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)13-7-12(16-11-5-6-11)8-15-14(13)10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
HKIZTXIGOOAUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
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